

Application Notes: "New Red" A1H2 for Live-Cell Cytoplasm Imaging

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Compound of Interest

Compound Name: *New Red*

Cat. No.: *B12360722*

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Introduction

"**New Red**" A1H2 is a novel red fluorophore characterized by its aggregation-induced emission enhancement (AIEE) properties. Unlike many traditional organic dyes that suffer from aggregation-caused quenching (ACQ) in aqueous environments, A1H2 exhibits enhanced fluorescence emission when aggregated.^[1] This characteristic makes it particularly well-suited for creating bright and stable fluorescent organic nanoparticles (FONs) for bio-imaging.^[1] Synthesized from a triphenylamine-benzothiadiazole base, A1H2 nanoparticles (A1H2-NPs) are biocompatible and effective for visualizing the cytoplasm of living cells.^[1] The development of red-emissive AIE/AIEE fluorophores like A1H2 is a significant advancement for live-cell imaging, as longer wavelengths reduce phototoxicity and allow for deeper tissue penetration.

Data Presentation

The photophysical properties of the "**New Red**" A1H2 fluorophore are summarized below. This data highlights its performance, particularly its high quantum yield in the aggregated state, which is crucial for bright cellular imaging.

Property	Value	Conditions
Emission Color	Bright Red	Solid State / Aggregated
Absolute Fluorescence Quantum Yield (Φ_F)	44.5%	Solid State
Absolute Fluorescence Quantum Yield (Φ_F)	35.8%	THF-water mixture (95% water fraction)

Table 1: Photophysical properties of the "**New Red**" A1H2 fluorophore. Data sourced from a study on its synthesis and application in cellular imaging.[\[1\]](#)

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of A1H2 nanoparticles and their application in live-cell imaging to stain the cytoplasm.

I. Preparation of A1H2 Nanoparticles (A1H2-NPs)

This protocol describes the formulation of A1H2 into nanoparticles, which are then used for cellular imaging.

Materials:

- A1H2 fluorophore
- Tetrahydrofuran (THF)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare a stock solution of A1H2 in THF.
- To prepare the A1H2-NPs, rapidly inject the A1H2/THF stock solution into PBS buffer under vigorous stirring.

- The final concentration of A1H2-NPs should be adjusted with PBS for cell staining experiments.

II. Live-Cell Imaging of Cytoplasm in HeLa Cells

This protocol details the steps for staining the cytoplasm of HeLa cells with A1H2-NPs and subsequent imaging using confocal microscopy.

Materials:

- HeLa cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- 6-well plates
- A1H2-NPs suspended in PBS
- 4',6-diamidino-2-phenylindole (DAPI) for nuclear counterstaining
- Confocal laser scanning microscope

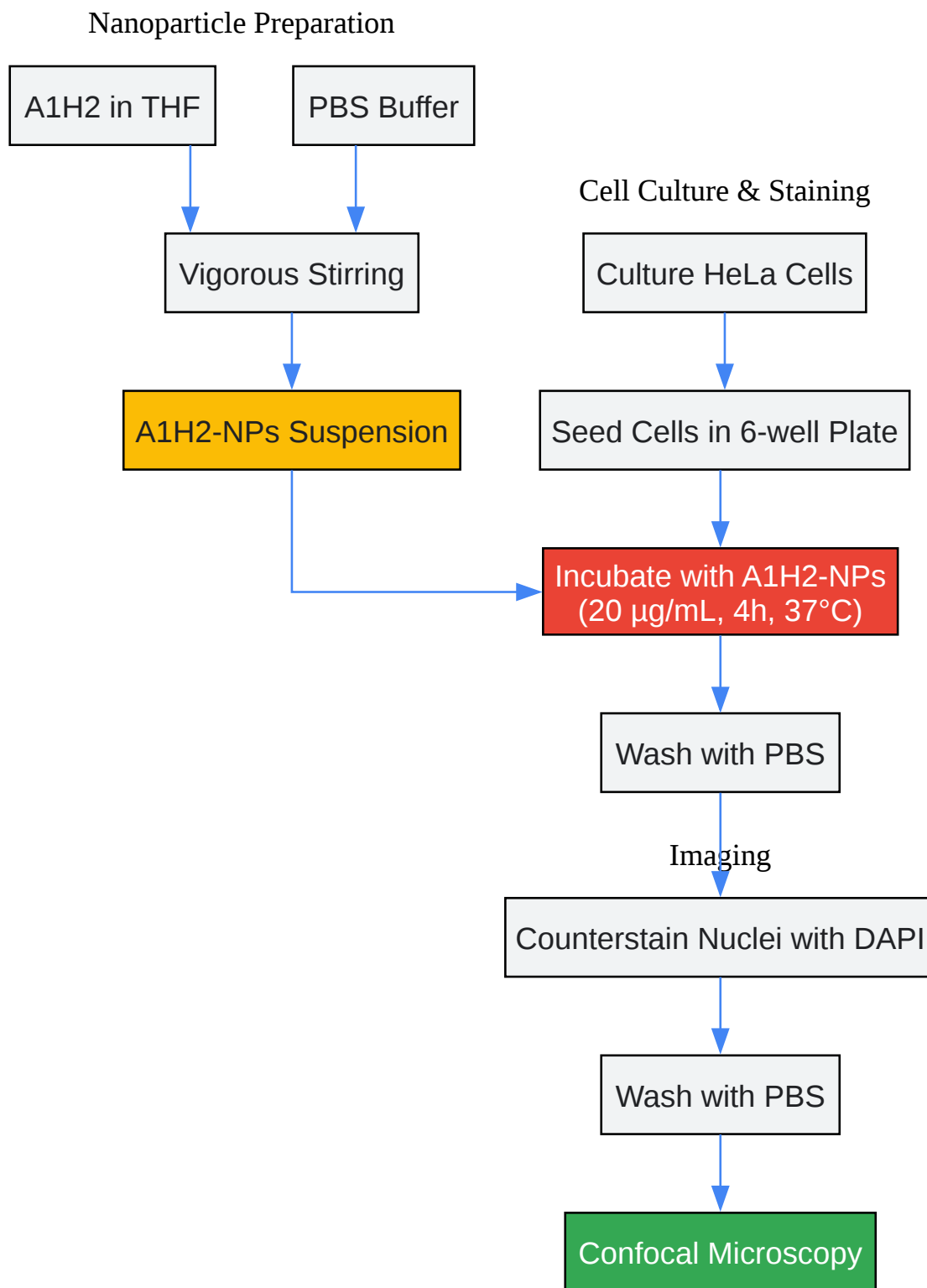
Protocol:

- Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a humidified atmosphere at 37°C and 5% CO₂.
- Cell Seeding: Seed the HeLa cells onto 6-well plates and allow them to adhere overnight under the same culture conditions.
- Cell Staining:
 - Add the A1H2-NPs suspension to each well to a final concentration of 20 µg/mL.
 - Incubate the cells with the nanoparticles for 4 hours at 37°C.
- Washing:

- After incubation, remove the medium containing the nanoparticles.
- Wash the cells several times with PBS buffer to remove excess nanoparticles.
- Nuclear Counterstaining:
 - Stain the cell nuclei by incubating the cells with DAPI for 20 minutes.
 - Wash the cells again with PBS.
- Imaging:
 - Observe the stained cells using a confocal laser scanning microscope.
 - Capture images in the red channel for A1H2-NPs (cytoplasm) and the blue channel for DAPI (nuclei). The resulting images can be merged to show the localization of the A1H2-NPs within the cytoplasm.[\[1\]](#)

Visualizations

The following diagrams illustrate the experimental workflow for using "**New Red**" A1H2 in live-cell imaging.



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Caption: Experimental workflow for live-cell cytoplasm imaging using "New Red" A1H2 nanoparticles.

This application note provides researchers, scientists, and drug development professionals with the necessary information and protocols to effectively utilize the "New Red" A1H2 fluorophore for live-cell imaging applications. Its unique AIEE properties and biocompatibility make it a valuable tool for visualizing cellular structures.

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References

- 1. A new red fluorophore with aggregation enhanced emission by an unexpected "One-step" protocol - PMC [pmc.ncbi.nlm.nih.gov]
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